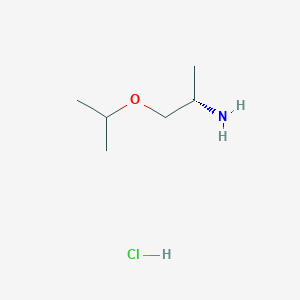

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride

Description

(2S)-1-Propan-2-yloxypropan-2-amine hydrochloride is a chiral amine derivative featuring an isopropoxy group (-OCH(CH₃)₂) at position 1 and an amine group at position 2 of a propane backbone, with the (2S) stereochemical configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2S)-1-propan-2-yloxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)8-4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOKAEFDOSVHFB-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171226-93-8 | |

| Record name | (2S)-1-(propan-2-yloxy)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride typically involves the reaction of 1-chloropropane-2-ol with 2-amino-1-propanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Key Properties

- Molecular Formula : C6H15ClN2O

- Molecular Weight : Approximately 152.65 g/mol

- Melting Point : 140-145 °C

- Purity : ≥ 95%

Organic Synthesis

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride serves as a reagent in organic synthesis. It acts as a building block for the development of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Research indicates that this compound may exhibit biological activity, particularly in interactions with biomolecules. Studies are ongoing to explore its potential therapeutic applications, including:

- Drug Development : It is being investigated as a precursor for synthesizing pharmacologically active compounds.

- Enzyme Interaction : Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating biochemical pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate in chemical manufacturing processes highlights its importance in industrial chemistry .

Case Study 1: Drug Development

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited promising results in inhibiting specific cancer cell lines. The research highlighted its potential as a scaffold for developing anticancer agents .

Case Study 2: Enzyme Modulation

Another research project focused on the interaction of this compound with certain enzymes involved in metabolic pathways. The findings suggested that it could act as a modulator, influencing enzyme activity and potentially leading to therapeutic benefits .

Mechanism of Action

The mechanism of action of (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of biochemical pathways related to its structure.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Compounds with aryl groups demonstrate how aromaticity and electronic effects influence properties:

Key Findings :

Ether- and Heterocycle-Substituted Analogs

Ether-linked or heterocyclic substituents modulate solubility and hydrogen-bonding capacity:

Key Findings :

Alkyl-Substituted Analogs

Alkyl chains and branched groups highlight steric and electronic impacts:

Key Findings :

Electronic Effects and Substituent Electronegativity

correlates substituent electronegativity with chemical shifts in tin compounds, suggesting that electron-withdrawing groups (e.g., fluorine, sulfonyl) in propan-2-amine analogs may similarly influence NMR profiles or reactivity . For example, fluorinated analogs (e.g., (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride) exhibit distinct electronic environments compared to non-fluorinated derivatives .

Biological Activity

(2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride, also known as isopropoxypropan-2-amine hydrochloride, is an organic compound characterized by its amine and ether functional groups. This compound possesses a chiral center, contributing to its unique chemical properties and potential biological activities. The exploration of its biological activity is crucial for understanding its applications in pharmaceuticals and biochemistry.

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 115.19 g/mol

- Physical State : Colorless to pale yellow liquid or solid (as hydrochloride salt)

The compound features a propan-2-yloxy group attached to a propan-2-amine backbone, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

- Enzyme Interaction : It can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes.

Pharmacological Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Neurological Disorders : Due to its amine functionality, it may interact with neurotransmitter systems, suggesting potential use in treating conditions like depression or anxiety.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on Class I PI3-kinase enzymes, which are implicated in tumorigenesis .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. For instance, studies involving the degradation of related compounds showed that the toxicity levels could be significantly reduced through specific catalytic processes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol | CHNO | Contains a naphthalene moiety, enhancing lipophilicity |

| 1-(Thiophen-2-yl)propan-2-amine | CHNS | Incorporates a thiophene ring, affecting electronic properties |

| (S)-1-(4-Methylphenoxy)propan-2-amines | CHNO | Features a substituted phenoxy group, enhancing receptor affinity |

This table illustrates how the presence of specific functional groups impacts the biological behavior and potential applications of these compounds.

Case Studies

Several case studies have examined the biological effects of this compound:

- Study on Antitumor Activity : A study demonstrated that derivatives of this compound exhibited selective inhibition of PI3K isoforms associated with cancer progression. The results indicated significant reductions in cell proliferation in vitro .

- Neurotransmitter Interaction : Another investigation explored the compound's interaction with serotonin receptors, suggesting potential antidepressant effects based on receptor modulation .

Q & A

Q. What are the optimal reaction conditions for synthesizing (2S)-1-Propan-2-yloxypropan-2-amine hydrochloride to maximize yield and enantiomeric purity?

- Methodological Answer : The synthesis of chiral amines like this compound often involves nucleophilic substitution or reductive amination. For enantiomeric purity, asymmetric catalysis or chiral auxiliaries can be employed. For example, amination steps using isopropylamine in the presence of palladium catalysts (e.g., Pd/C) under hydrogenation conditions may enhance stereochemical control . Hydrochloride salt formation via treatment with HCl in anhydrous ether ensures solubility and stability .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended for enantiomeric separation and purity assessment. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents around the chiral center. Circular Dichroism (CD) spectroscopy further validates optical activity by correlating Cotton effects with absolute configuration .

Q. What chromatographic methods are suitable for purity analysis, especially in the presence of common byproducts?

- Methodological Answer : Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) is effective. For impurity profiling, tandem mass spectrometry (LC-MS/MS) identifies byproducts like unreacted precursors or racemized forms. Reference standards for known impurities (e.g., EP guidelines) ensure accurate quantification .

Q. What are the recommended storage conditions to prevent hydrolysis in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability studies in plasma (e.g., 37°C for 30 days) suggest susceptibility to hydrolysis under physiological conditions, necessitating cold storage for biological assays .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Conduct kinetic stability studies across a pH range (1–12) using UV-Vis spectroscopy or LC-MS to track degradation products. For example, acidic conditions may protonate the amine, reducing nucleophilic attack, while alkaline conditions accelerate hydrolysis. Compare results with structurally similar compounds (e.g., ephedrine hydrochloride) to identify pH-dependent degradation pathways .

Q. What strategies mitigate racemization during synthesis?

- Methodological Answer :

- Use low-temperature reactions (e.g., –20°C) to reduce thermal energy-driven racemization.

- Opt for bulky protecting groups (e.g., Boc or Fmoc) on the amine to sterically hinder stereochemical inversion.

- Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during key steps like amide bond formation .

Q. How does the hydrochloride salt form affect solubility and reactivity compared to the free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by ionizing the amine group. In contrast, the free base may exhibit higher lipid solubility, influencing membrane permeability. Reactivity differences can be assessed via comparative kinetics in nucleophilic substitution reactions (e.g., SN2 with alkyl halides) .

Q. How does the isopropyloxy group influence interactions with biological targets in enzymatic assays?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzymes like monoamine oxidases. The isopropyloxy group’s steric bulk and hydrophobicity may modulate binding pocket accessibility. Comparative studies with analogs lacking this group (e.g., 2-methylpropan-1-amine hydrochloride) clarify its role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.